molecular formula C41H66N14O9 B14454795 Substance P, 7-L-phenylalaninamide-8-de-L-phenylalanine-9-deglycine-10-de-L-leucine-11-de-L-methioninamide- CAS No. 72226-88-1

Substance P, 7-L-phenylalaninamide-8-de-L-phenylalanine-9-deglycine-10-de-L-leucine-11-de-L-methioninamide-

Cat. No.: B14454795
CAS No.: 72226-88-1
M. Wt: 899.1 g/mol
InChI Key: ZYHOMIXJFJTRKC-XIJWKTHWSA-N
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Description

Preparation Methods

The synthesis of Substance P, 7-L-phenylalaninamide-8-de-L-phenylalanine-9-deglycine-10-de-L-leucine-11-de-L-methioninamide- involves multiple steps of peptide synthesis. The process typically includes the following steps:

Chemical Reactions Analysis

Substance P, 7-L-phenylalaninamide-8-de-L-phenylalanine-9-deglycine-10-de-L-leucine-11-de-L-methioninamide- can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Substance P, 7-L-phenylalaninamide-8-de-L-phenylalanine-9-deglycine-10-de-L-leucine-11-de-L-methioninamide- has various scientific research applications, including:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: Researchers use this compound to investigate the role of neuropeptides in cellular signaling and communication.

    Medicine: It is studied for its potential therapeutic applications in pain management, inflammation, and wound healing.

    Industry: The compound is used in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Substance P, 7-L-phenylalaninamide-8-de-L-phenylalanine-9-deglycine-10-de-L-leucine-11-de-L-methioninamide- involves its interaction with neurokinin receptors, particularly the neurokinin 1 receptor (NK1R). Upon binding to NK1R, the compound activates intracellular signaling pathways that mediate its effects on pain perception, inflammation, and immune cell function . The molecular targets and pathways involved include G protein-coupled receptor signaling and the activation of downstream effectors such as phospholipase C and protein kinase C.

Comparison with Similar Compounds

Substance P, 7-L-phenylalaninamide-8-de-L-phenylalanine-9-deglycine-10-de-L-leucine-11-de-L-methioninamide- can be compared with other similar compounds, such as:

The uniqueness of Substance P, 7-L-phenylalaninamide-8-de-L-phenylalanine-9-deglycine-10-de-L-leucine-11-de-L-methioninamide- lies in its specific modifications, which can alter its biological activity and stability compared to the parent compound and other similar peptides.

Properties

CAS No.

72226-88-1

Molecular Formula

C41H66N14O9

Molecular Weight

899.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C41H66N14O9/c42-19-5-4-12-28(52-38(62)30-13-7-21-54(30)39(63)25(43)11-6-20-49-41(47)48)40(64)55-22-8-14-31(55)37(61)51-27(16-18-33(45)57)35(59)50-26(15-17-32(44)56)36(60)53-29(34(46)58)23-24-9-2-1-3-10-24/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,56)(H2,45,57)(H2,46,58)(H,50,59)(H,51,61)(H,52,62)(H,53,60)(H4,47,48,49)/t25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

ZYHOMIXJFJTRKC-XIJWKTHWSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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